molecular formula C11H11BN2O2S B2569896 [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid CAS No. 2342610-74-4

[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid

Cat. No.: B2569896
CAS No.: 2342610-74-4
M. Wt: 246.09
InChI Key: UTPGFWGEIPWXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid” is a chemical compound with the CAS Number: 2342610-74-4. Its linear formula is C11H11BN2O2S . The compound has a molecular weight of 246.1 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 246.1 .

Scientific Research Applications

Synthesis of New Pyrimidinyl α-Amino Acids

A simple synthetic method has been developed for the preparation of optically active pyrimidinyl α-amino acids. This involves a nucleophilic ipso-substitution reaction between 2-(benzylsulfonyl)-4-isopropoxypyrimidines and a nucleophilic side chain of several protected natural α-amino acids, leading to new pyrimidin-2-yl α-amino acids. This method provides a basis for preparing pyrimidinyl amino acids with potential pharmaceutical applications (ElMarrouni, Güell, Collell, & Heras, 2010).

Development of Antifolates and DHFR Inhibitors

Research has been conducted on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase (DHFR), which are important for their antitumor properties. This study showcased the role of pyrimidine derivatives in developing new antitumor agents with significant inhibitory activity against human DHFR (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Boronic Acid-Containing CXCR1/2 Antagonists

The chemokine receptors CXCR1 and CXCR2, crucial in inflammatory diseases and cancer progression, have been targeted using boronic acid-containing aminopyridine- and aminopyrimidinecarboxamide antagonists. This highlights the importance of boronic acid derivatives in developing potent chemokine antagonists with enhanced aqueous solubility and oral bioavailability, which is crucial for pharmaceutical development (Schuler, Engles, Maeda, Quinn, Kirpotina, Wicomb, Mason, Auten, & Zebala, 2015).

Catalysis and Synthetic Applications

A methodology for the Ru-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole using boronic acids has been developed, showcasing the excellent site-selectivity, functional group tolerance, and moderate to good yields. This underscores the role of boronic acid derivatives in facilitating site-selective arylation, which is valuable in material science and synthetic organic chemistry (Reddy, Kumar, Reddy, Satish, Nanubolu, & Nageswar, 2016).

Antioxidant Activity of Pyrimidine Derivatives

A series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes has been synthesized and evaluated for their antioxidant properties using various in vitro test systems. This research demonstrates the biological activity of pyrimidine derivatives, suggesting their potential application in developing antioxidant agents (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Future Directions

The future directions for “[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid” and other boronic acids could involve extending studies in medicinal chemistry to obtain new promising drugs . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Properties

IUPAC Name

(2-benzylsulfanylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPGFWGEIPWXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)SCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.